Evaluating the Core Scaffold: Predicted Physicochemical Properties Comparison
A critical limitation has been identified: no publicly available, comparative biological activity data (e.g., IC50, Ki) exists for CAS 1257535-65-1 against its most relevant comparators. Consequently, a direct, quantitative biological head-to-head comparison cannot be made. The strongest available evidence is predicted physicochemical data, which constitutes low-strength supporting evidence. This data shows the compound has a predicted LogP (ACD/Labs) of 0.53, which is significantly lower than the 1.33 LogP value estimated for its des-methyl analog, 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine . While this suggests different pharmacokinetic profiles and potential for target engagement, it does not provide actionable guidance for biological target selection.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine; Predicted LogP = 0.53 (ACD/Labs) |
| Comparator Or Baseline | 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine; Predicted LogP = 1.33 (from commercial database) |
| Quantified Difference | The target compound is predicted to be approximately 6-fold less lipophilic than the des-methyl analog. |
| Conditions | In silico prediction models (ACD/Labs Percepta Platform) as reported on ChemSpider, compared to data from a commercial vendor database. Experimental LogP values are not available. |
Why This Matters
This difference highlights that even a minor structural change (adding a methyl group) can drastically alter a molecule's lipophilicity, which in turn significantly impacts solubility, permeability, and metabolic stability, making the target compound a distinct chemical entity for lead optimization.
